Dbs-Trp-OH -

Dbs-Trp-OH

Catalog Number: EVT-13532996
CAS Number:
Molecular Formula: C25H25N5O4S
Molecular Weight: 491.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dbs-Trp-OH, also known as Fmoc-Tryptophan, is a derivative of the amino acid tryptophan that is commonly used in peptide synthesis. It features a fluoromethoxycarbonyl (Fmoc) protecting group, which is essential for the selective protection of the amino group during the synthesis of peptides. This compound plays a significant role in various biochemical applications, particularly in the development of pharmaceuticals and research in biochemistry.

Source

Dbs-Trp-OH can be synthesized from L-Tryptophan through various chemical processes. The base structure originates from natural sources, such as proteins found in food, but for laboratory and industrial applications, it is typically synthesized chemically or obtained from chemical suppliers.

Classification

Dbs-Trp-OH falls under the classification of amino acid derivatives and is specifically categorized as a protected amino acid due to the presence of the Fmoc group. Its molecular formula is C31H30N2O6, with a molecular weight of approximately 526.58 g/mol .

Synthesis Analysis

Methods

The synthesis of Dbs-Trp-OH involves several key steps:

  1. Protection of Tryptophan: The amino group of tryptophan is protected using Fmoc chloride in the presence of a base such as sodium hydride or triethylamine.
  2. Purification: The resulting product is purified through techniques such as chromatography to remove unreacted materials and by-products.

Technical Details

  • Reagents: Common reagents include Fmoc chloride and bases like sodium hydride or triethylamine.
  • Solvents: Dimethylformamide (DMF) is often used as a solvent to facilitate the reaction.
  • Yield Optimization: Reaction conditions are optimized to maximize yield and purity, often involving temperature control and reaction time adjustments.
Molecular Structure Analysis

Structure

Dbs-Trp-OH has a complex molecular structure characterized by its Fmoc group attached to the tryptophan backbone. The structure can be depicted as follows:

  • Molecular Formula: C31H30N2O6
  • Key Functional Groups:
    • Aromatic ring from tryptophan
    • Fmoc protecting group

Data

  • Molecular Weight: 526.58 g/mol
  • Melting Point: Approximately 97 °C
  • Solubility: Soluble in organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide .
Chemical Reactions Analysis

Reactions

Dbs-Trp-OH participates in several important chemical reactions:

  1. Deprotection Reactions: The Fmoc group can be removed using piperidine or other amine bases to yield free tryptophan for further peptide synthesis.
  2. Coupling Reactions: It is involved in coupling reactions where it reacts with other amino acids to form peptides through standard peptide bond formation techniques.

Technical Details

  • Deprotection Conditions: Typically carried out under mild basic conditions to prevent degradation of sensitive functional groups.
  • Coupling Agents: Commonly used agents include dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Mechanism of Action

Process

The mechanism of action for Dbs-Trp-OH primarily involves its role in peptide synthesis:

  1. Activation: The carboxylic acid group of another amino acid is activated by coupling agents.
  2. Nucleophilic Attack: The amino group of Dbs-Trp-OH attacks the activated carboxylic acid, forming a peptide bond.
  3. Deprotection: After coupling, the Fmoc group can be removed to expose the free amino group for further reactions.

Data

This process allows for the sequential assembly of peptides, which are critical for developing therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to orange solid.
  • Density: Approximately 1.28 g/cm³ (predicted).
  • Optical Activity: Exhibits specific rotation values indicating chirality .

Chemical Properties

  • Solubility: Soluble in various organic solvents including dimethyl sulfoxide and acetone.
  • Stability: Sensitive to moisture; should be stored under controlled conditions .
Applications

Dbs-Trp-OH has several scientific uses:

  1. Peptide Synthesis: It is extensively used in solid-phase peptide synthesis (SPPS) for creating peptides that contain tryptophan residues.
  2. Pharmaceutical Development: Compounds derived from Dbs-Trp-OH are explored for their potential therapeutic effects, particularly in treating metabolic disorders like type 2 diabetes through analogs of glucagon-like peptide-1 .
  3. Research Applications: Utilized in biochemical research for studying protein interactions and functions due to its role as an essential amino acid .
Metabolic Pathways and Biosynthesis of Tryptophan Derivatives in Human Microbiota

Tryptophan Catabolism by Gut Microbiota: Kynurenine and Indole Pathways

The human gut microbiota harbors extensive enzymatic capabilities for tryptophan catabolism, primarily occurring in the distal colon where dietary tryptophan remains available after proximal absorption. This microbial processing diverges into two principal routes: the kynurenine pathway (KP) and the indole pathway (IP), each yielding distinct classes of bioactive metabolites [1] [3].

The kynurenine pathway initiates with the oxidative cleavage of tryptophan's indole ring, catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). While these rate-limiting enzymes are predominantly host-derived, specific gut microbes can activate this pathway through indirect mechanisms, particularly by stimulating host immune cells to upregulate IDO expression during inflammation [1] [8]. The resulting metabolite, N-formylkynurenine, is rapidly hydrolyzed to kynurenine (Kyn), which undergoes further transformations through multiple branching pathways:

  • Kynurenic acid (KYNA) formation via kynurenine aminotransferases (KATs)
  • 3-hydroxykynurenine (3-HK) production via kynurenine 3-monooxygenase (KMO)
  • Anthranilic acid (AA) generation via kynureninase (KYNU) [1] [8]

Downstream metabolites exhibit contrasting neuroactive properties: KYNA functions as a neuroprotective NMDA receptor antagonist, while quinolinic acid (QUIN) acts as an NMDA receptor agonist with neurotoxic potential, particularly in the cortex, striatum, and hippocampus [8]. Under inflammatory conditions, the kynurenine pathway shifts toward increased QUIN production, contributing to neuronal damage through calcium-mediated excitotoxicity and reactive oxygen species (ROS) generation [8].

Table 1: Major Microbial Tryptophan Metabolites and Their Biological Significance

MetaboliteProducing MicroorganismsPrimary PathwayBiological Functions
IndoleEscherichia coli, Bacteroides spp.IndoleAHR ligand, epithelial barrier enhancement
Indole-3-acetic acid (IAA)Clostridium sporogenes, Bacteroides spp.IndoleAHR activation, IL-22 production
Indole-3-propionic acid (IPA)Clostridium sporogenes, PeptostreptococcusIndoleAntioxidant, barrier function
Indole-3-aldehyde (IAld)Lactobacillus spp.IndoleAHR ligand, antifungal immunity
Kynurenine (Kyn)Host-dominated (microbiota-modulated)KynurenineImmunosuppression, AHR activation
TryptamineRuminococcus gnavus, Clostridium spp.Indole5-HT release, gut motility

Conversely, the indole pathway represents the microbiota's distinctive contribution to tryptophan metabolism, generating numerous derivatives that influence host physiology. Bacterial tryptophanase (TnaA) catalyzes the initial deamination and decarboxylation of tryptophan to form indole, which serves as a precursor for multiple indole derivatives [3] [5]. This enzymatic diversity enables species-specific metabolic signatures:

  • Lactobacillus species predominantly produce indole-3-lactic acid (ILA) and indole-3-aldehyde (IAld) via aromatic amino acid aminotransferase and indolelactic acid dehydrogenase
  • Clostridium sporogenes and Ruminococcus gnavus generate tryptamine through decarboxylation
  • Bacteroides thetaiotaomicron produces indole-3-propionic acid (IPA) via specific dehydrogenases [3] [4] [10]

These indole derivatives exhibit concentration-dependent effects on gut barrier function, with physiological concentrations enhancing tight junction protein expression (ZO-1, occludin) and mucus production, while pathological concentrations may disrupt epithelial integrity [1] [3]. Germ-free studies demonstrate the microbiota's indispensable role in this pathway, showing significantly reduced serum indole derivatives compared to conventionalized counterparts [4] [5]. The spatial distribution of these metabolic activities along the gastrointestinal tract reflects nutrient availability and microbial density, with proteolytic fermentation and indole production increasing distally due to carbohydrate depletion [10].

Enzymatic Mechanisms of Microbial Tryptophan Metabolite Production

The enzymatic transformation of tryptophan into bioactive indole derivatives involves highly specialized microbial enzymes that define metabolic capabilities across bacterial taxa. These enzymes function as molecular gatekeepers determining bacterial niche specialization and metabolic output within the gut ecosystem [3] [10].

The initial step in indole derivative biosynthesis involves the removal of tryptophan's amino group, primarily catalyzed by tryptophanase (TnaA), a pyridoxal phosphate-dependent enzyme that cleaves tryptophan into indole, pyruvate, and ammonia [3] [5]. Indole then serves as a central precursor for diverse derivatives through species-specific enzymatic modifications:

  • Indole-3-acetic acid (IAA) production involves a two-step process: first, tryptophan monooxygenase converts tryptophan to indole-3-acetamide, which is subsequently hydrolyzed to IAA by indoleacetamide hydrolase in bacteria like Pseudomonas and Bacteroides [3]
  • Indole-3-propionic acid (IPA) biosynthesis requires specialized dehydrogenase complexes encoded by the fldAIBC gene cluster in Clostridium sporogenes, which sequentially converts tryptophan to indole-3-pyruvate (IPyA), then to indole-3-lactate (ILA), and finally to IPA through dehydration and reduction steps [3] [10]
  • Tryptamine formation is mediated by tryptophan decarboxylases (TrpDCs) in Ruminococcus gnavus and Clostridium species, which directly remove the α-carboxyl group from tryptophan [5] [10]

Table 2: Enzymatic Systems in Microbial Tryptophan Catabolism

EnzymeReaction CatalyzedKey Producing GeneraMetabolic Products
Tryptophanase (TnaA)Tryptophan → Indole + Pyruvate + NH₃Escherichia, BacteroidesIndole
Aromatic amino acid aminotransferase (ArAT)Tryptophan → Indole-3-pyruvateLactobacillus, BifidobacteriumILA, IAld
Tryptophan decarboxylase (TrpDC)Tryptophan → TryptamineRuminococcus gnavus, ClostridiumTryptamine
Tryptophan monooxygenaseTryptophan → Indole-3-acetamidePseudomonas, BacteroidesIAA
Phenyllactate dehydratase (fldAIBC)ILA → IPAClostridium sporogenes, PeptostreptococcusIPA
Indolelactate dehydrogenaseIndole-3-pyruvate → Indole-3-lactateLactobacillusILA

Beyond these primary pathways, auxiliary modification enzymes enable further structural diversification:

  • Indole-3-aldehyde (IAld) production occurs through aldehyde dehydrogenase activity in Lactobacillus species, converting indole-3-acetaldehyde [3] [4]
  • Indoleacrylic acid (IA) formation involves dehydrogenation of indole-3-propionic acid by specific Clostridium strains [10]
  • Inter-species metabolic cross-feeding allows for additional complexity, where metabolites produced by one species become substrates for others, exemplified by Peptostreptococcus species converting Lactobacillus-derived ILA into IPA [3] [10]

The expression of these enzymatic pathways is dynamically regulated by environmental factors including pH, oxygen tension, and nutrient availability. For instance, carbohydrate depletion in the distal colon increases proteolytic fermentation and indole production [10]. Dietary composition significantly influences pathway activity, with high-fiber diets promoting indole-3-acetic acid and indole-3-propionic acid production, while high-protein diets favor indole and tryptamine formation [10]. These regulatory mechanisms enable microbial communities to adapt their tryptophan metabolic output according to nutritional conditions and ecological pressures.

Role of Xenobiotic Receptors (AHR, PXR) in Metabolite Signaling

Microbially-derived tryptophan metabolites function as potent ligands for nuclear receptors, particularly the aryl hydrocarbon receptor (AHR) and pregnane X receptor (PXR), establishing a molecular bridge between microbial metabolism and host physiology. These receptors serve as xenobiotic sensors that translate microbial chemical signals into transcriptional responses regulating immunity, barrier function, and neuronal activity [1] [5] [8].

The aryl hydrocarbon receptor (AHR), expressed abundantly in intestinal epithelial cells, immune cells, and neurons, exhibits high affinity for multiple tryptophan-derived indoles. Upon ligand binding in the cytoplasm, AHR translocates to the nucleus, dimerizes with ARNT, and activates transcription of target genes containing xenobiotic response elements (XREs). Key microbial ligands and their effects include:

  • Indole-3-aldehyde (IAld) produced by Lactobacillus spp. activates AHR on group 3 innate lymphoid cells (ILC3s), stimulating interleukin-22 (IL-22) secretion that enhances epithelial barrier function, mucin production, and antimicrobial peptide expression [3] [4]
  • Indole-3-acetic acid (IAA) from Bacteroides and Clostridium species binds AHR in intestinal epithelial cells, promoting tight junction assembly (ZO-1, occludin) and wound healing responses [1] [10]
  • Kynurenine (Kyn), while predominantly host-derived, functions as an AHR ligand with potent immunosuppressive effects through Foxp3+ regulatory T cell differentiation and dendritic cell tolerization [1] [8]

AHR activation demonstrates dose-dependent duality: physiological indole concentrations maintain intestinal homeostasis, while pathological concentrations (e.g., during dysbiosis or inflammation) may promote barrier dysfunction. Germ-free mice exhibit impaired AHR signaling and reduced IL-22 production, which can be rescued by colonization with indole-producing bacteria or administration of synthetic AHR ligands [4] [5]. Beyond intestinal effects, microbial AHR ligands influence blood-brain barrier permeability, with studies showing that germ-free mice have increased BBB permeability that normalizes after colonization with Bacteroides thetaiotaomicron or Clostridium tyrobutyricum, partly through butyrate and AHR ligand production [1].

The pregnane X receptor (PXR), another nuclear receptor highly expressed in the liver and intestine, also engages with tryptophan metabolites:

  • Indole-3-propionic acid (IPA) from Clostridium sporogenes activates PXR, inducing cytochrome P450 enzymes (CYP3A4) involved in xenobiotic detoxification and reducing intestinal inflammation [5] [10]
  • Tryptamine modulates PXR activity indirectly through serotonin receptor crosstalk, influencing gastrointestinal motility and bile acid metabolism [5]

The metabolite-receptor axis demonstrates remarkable interconnection, where microbial metabolites fine-tune receptor sensitivity and host responses modulate microbial community composition. During inflammation, IDO induction shunts tryptophan toward kynurenine production, activating AHR-mediated immunosuppression that may facilitate pathogen persistence [1] [8]. Conversely, probiotic administration (e.g., Lactobacillus strains) increases indole derivative production, strengthening barrier function through AHR-dependent mechanisms [3] [4]. This bidirectional crosstalk positions tryptophan metabolites as central mediators in the microbiome-gut-brain axis, influencing neuroinflammation through mechanisms including:

  • Microglial activation via QUIN-mediated NMDA receptor stimulation
  • Astrocyte modulation through KYNA-mediated glutamate regulation
  • Neuroendocrine signaling through serotonin pathway metabolites [5] [8] [9]

Dysregulation of this receptor-metabolite interface contributes to various pathologies. In Parkinson's disease, altered gut microbiota composition reduces AHR ligand production, potentially compromising barrier function and permitting α-synuclein misfolding in the enteric nervous system [7]. Inflammatory bowel disease exhibits diminished IPA and IAA levels, reducing PXR and AHR activation and perpetuating inflammation [10]. Therapeutic strategies targeting this axis, including probiotic interventions, dietary modulation, and receptor agonists, hold promise for restoring metabolite-receptor homeostasis in disease contexts.

Concluding Remarks

The intricate metabolic pathways transforming Dbs-Trp-OH into diverse bioactive compounds underscore the biochemical sophistication of host-microbiota interactions. Through specialized enzymatic machinery, gut microorganisms convert this protected tryptophan derivative into kynurenine pathway intermediates and structurally diverse indole derivatives that engage xenobiotic receptors, particularly AHR and PXR. These receptor-metabolite interactions represent fundamental chemical communication channels regulating barrier integrity, immune responses, and neural functions.

The spatiotemporal regulation of tryptophan metabolism—with distinct pathways dominating in specific gut regions and microbial niches—creates a complex metabolic landscape that dynamically responds to dietary inputs and host physiology. Disruptions in this system, evidenced by altered metabolite profiles in Parkinson's disease, inflammatory bowel conditions, and neuropsychiatric disorders, highlight its pathophysiological relevance. Future research delineating the precise mechanisms whereby Dbs-Trp-OH enters microbial metabolic networks and influences receptor signaling will advance targeted therapeutic strategies, potentially through precision microbiota modulation or receptor-targeted pharmacology.

Properties

Product Name

Dbs-Trp-OH

IUPAC Name

2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C25H25N5O4S

Molecular Weight

491.6 g/mol

InChI

InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)

InChI Key

SGKGZXUAHWJTIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

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